2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
Description
2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of particular interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYWBRSQXOLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with the 2-methylphenylmethyl group and the N-phenylacetamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the acetamide group can yield the corresponding amine.
Scientific Research Applications
2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a key role in the contraction of smooth muscles in blood vessels and the lower urinary tract . By acting as an antagonist at these receptors, the compound can inhibit their activity, leading to relaxation of smooth muscles and a reduction in blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
